6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-methoxyphenylhydrazine with pyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial DNA, thereby inhibiting DNA replication and transcription . In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar compounds to 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Studied for its enzyme inhibitory properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Investigated for its antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H13N5OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H13N5OS/c1-21-12-6-4-10(5-7-12)14-19-20-13(17-18-15(20)22-14)11-3-2-8-16-9-11/h2-9,14,19H,1H3 |
InChI Key |
QWEYSLKCVPGYSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
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